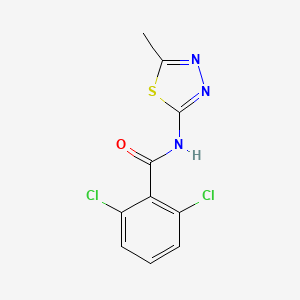
3-benzamido-N-benzyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-benzyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of three benzene rings and an amide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-benzyl-N-methylbenzamide typically involves the condensation of benzoyl chloride with N-benzyl-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-benzyl-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-benzamido-N-benzyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzamido-N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative of benzamide with a methyl group attached to the nitrogen atom.
N-benzylbenzamide: A derivative of benzamide with a benzyl group attached to the nitrogen atom.
Uniqueness
3-benzamido-N-benzyl-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, as well as an additional benzamido group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-benzamido-N-benzyl-N-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(16-17-9-4-2-5-10-17)22(26)19-13-8-14-20(15-19)23-21(25)18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,23,25) |
InChI Key |
XBGXKUBZOKRSDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B11173885.png)
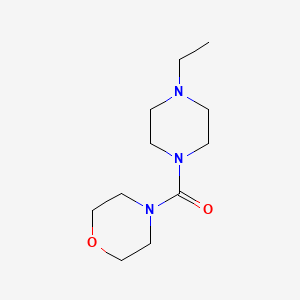
![N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B11173898.png)
![Ethyl 2-({[4-(acetylamino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11173899.png)
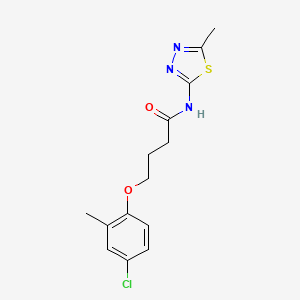
![1-cyclopentyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173919.png)
![1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173927.png)
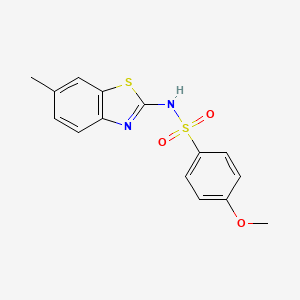
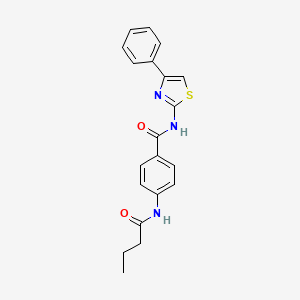
![N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide](/img/structure/B11173937.png)
![4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173943.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11173946.png)
